molecular formula C18H27N3O4S B4279734 Ethyl 5-carbamoyl-2-{[(3,5-dimethylpiperidin-1-yl)acetyl]amino}-4-methylthiophene-3-carboxylate

Ethyl 5-carbamoyl-2-{[(3,5-dimethylpiperidin-1-yl)acetyl]amino}-4-methylthiophene-3-carboxylate

Cat. No.: B4279734
M. Wt: 381.5 g/mol
InChI Key: YAIFWGMUCFIPRE-UHFFFAOYSA-N
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Description

Ethyl 5-(aminocarbonyl)-2-{[(3,5-dimethyl-1-piperidinyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-carbamoyl-2-{[(3,5-dimethylpiperidin-1-yl)acetyl]amino}-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiophene ring, followed by the introduction of various functional groups through reactions such as acylation, amination, and esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(aminocarbonyl)-2-{[(3,5-dimethyl-1-piperidinyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 5-carbamoyl-2-{[(3,5-dimethylpiperidin-1-yl)acetyl]amino}-4-methylthiophene-3-carboxylate is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.

Biology

In biological research, this compound may be investigated for its potential biological activity, such as enzyme inhibition or receptor binding. Its structural features make it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of thiophene compounds are explored for their therapeutic potential. They may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making them valuable in pharmaceutical research.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as conductive polymers and organic semiconductors. Its unique electronic properties make it suitable for applications in electronics and optoelectronics.

Mechanism of Action

The mechanism of action of Ethyl 5-carbamoyl-2-{[(3,5-dimethylpiperidin-1-yl)acetyl]amino}-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity, specificity, and molecular interactions provide insights into its biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives with varying functional groups. Examples include:

  • Ethyl 2-amino-4-methylthiophene-3-carboxylate
  • 5-(Aminocarbonyl)-2-(piperidin-1-yl)thiophene-3-carboxylate

Uniqueness

Ethyl 5-(aminocarbonyl)-2-{[(3,5-dimethyl-1-piperidinyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

ethyl 5-carbamoyl-2-[[2-(3,5-dimethylpiperidin-1-yl)acetyl]amino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4S/c1-5-25-18(24)14-12(4)15(16(19)23)26-17(14)20-13(22)9-21-7-10(2)6-11(3)8-21/h10-11H,5-9H2,1-4H3,(H2,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIFWGMUCFIPRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)CN2CC(CC(C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-carbamoyl-2-{[(3,5-dimethylpiperidin-1-yl)acetyl]amino}-4-methylthiophene-3-carboxylate
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Ethyl 5-carbamoyl-2-{[(3,5-dimethylpiperidin-1-yl)acetyl]amino}-4-methylthiophene-3-carboxylate
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Ethyl 5-carbamoyl-2-{[(3,5-dimethylpiperidin-1-yl)acetyl]amino}-4-methylthiophene-3-carboxylate
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Ethyl 5-carbamoyl-2-{[(3,5-dimethylpiperidin-1-yl)acetyl]amino}-4-methylthiophene-3-carboxylate
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Ethyl 5-carbamoyl-2-{[(3,5-dimethylpiperidin-1-yl)acetyl]amino}-4-methylthiophene-3-carboxylate
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Ethyl 5-carbamoyl-2-{[(3,5-dimethylpiperidin-1-yl)acetyl]amino}-4-methylthiophene-3-carboxylate

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